molecular formula C6H13ClN2O B2993673 3-(Methylamino)cyclobutane-1-carboxamide;hydrochloride CAS No. 2044705-78-2

3-(Methylamino)cyclobutane-1-carboxamide;hydrochloride

Cat. No.: B2993673
CAS No.: 2044705-78-2
M. Wt: 164.63
InChI Key: HUESGCXEUJNCJJ-JEVYUYNZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Methylamino)cyclobutane-1-carboxamide hydrochloride is a cyclobutane-derived compound featuring a methylamino group (-NHCH₃) at the 3-position and a carboxamide (-CONH₂) at the 1-position of the cyclobutane ring. The compound’s synthesis likely involves cyclobutane ring formation followed by functional group introduction, as seen in related molecules .

Properties

IUPAC Name

3-(methylamino)cyclobutane-1-carboxamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O.ClH/c1-8-5-2-4(3-5)6(7)9;/h4-5,8H,2-3H2,1H3,(H2,7,9);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUESGCXEUJNCJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CC(C1)C(=O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methylamino)cyclobutane-1-carboxamide;hydrochloride typically involves the reaction of cyclobutanone with methylamine, followed by the introduction of a carboxamide group. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The final product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for the continuous production of the compound under controlled conditions, ensuring high purity and yield. The use of automated systems and advanced purification techniques further enhances the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

3-(Methylamino)cyclobutane-1-carboxamide;hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Conditions for substitution reactions may include the use of catalysts and specific solvents to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

3-(Methylamino)cyclobutane-1-carboxamide;hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Methylamino)cyclobutane-1-carboxamide;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Features and Functional Groups

The compound’s key structural elements are compared below with similar cyclobutane-containing derivatives:

Compound Name Key Substituents Functional Groups Molecular Weight (g/mol) References
3-(Methylamino)cyclobutane-1-carboxamide HCl 3-methylamino, 1-carboxamide Amide, secondary amine ~180.6 -
Methyl 1-(methylamino)cyclobutanecarboxylate HCl 1-methylamino, 1-methyl ester Ester, secondary amine 179.6
cis-3-Amino-1-methylcyclobutan-1-ol HCl 3-amino, 1-methyl, 1-hydroxyl Hydroxyl, primary amine 137.6
1-(3-Chlorophenyl)cyclobutan-1-amine HCl 1-(3-chlorophenyl), 1-amine Aromatic chloro, primary amine ~198.1
Ivabradine HCl Analog (S 16257) Benzazepine-dione, dimethoxybenzocyclobutane Ketone, tertiary amine, ether ~525.4

Key Observations :

  • Ester vs. Amide: Methyl 1-(methylamino)cyclobutanecarboxylate HCl (ester) differs in hydrophobicity and metabolic stability compared to the carboxamide derivative .
  • Aromatic vs.
  • Hydroxyl Group: The hydroxyl in cis-3-amino-1-methylcyclobutan-1-ol HCl increases polarity, impacting solubility and hydrogen-bonding capacity .

Spectral and Physicochemical Properties

  • NMR Data: Methyl 1-(methylamino)cyclobutanecarboxylate HCl: δH 2.56–2.31 (m, 7H, cyclobutane CH₂ and N-CH₃) . Ivabradine analog (S 16257): δH 7.48 (d, J = 7.9 Hz, aromatic protons) .
  • Melting Points: 3-Methylbutan-1-amine HCl: 213–215°C .

Biological Activity

3-(Methylamino)cyclobutane-1-carboxamide;hydrochloride is a compound with potential biological activities that warrant detailed investigation. This article reviews its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The molecular formula of 3-(Methylamino)cyclobutane-1-carboxamide;hydrochloride is C6_{6}H12_{12}ClN1_{1}O1_{1}. The compound features a cyclobutane ring substituted with a methylamino group and a carboxamide functional group, which contribute to its biological activity.

The biological activity of 3-(Methylamino)cyclobutane-1-carboxamide;hydrochloride is primarily attributed to its ability to interact with specific biological targets, such as receptors or enzymes. These interactions can modulate various cellular pathways, leading to therapeutic effects.

Key Mechanisms:

  • Receptor Binding : The compound may bind to neurotransmitter receptors, influencing neuronal signaling pathways.
  • Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic processes, altering physiological responses.

Biological Activity

Research indicates that 3-(Methylamino)cyclobutane-1-carboxamide;hydrochloride exhibits several biological activities:

  • Antimicrobial Activity : Studies have shown that the compound has potential antimicrobial properties, making it a candidate for further exploration in treating infections.
  • Neuroprotective Effects : Preliminary findings suggest neuroprotective effects, possibly through modulation of neurotransmitter systems.

Table 1: Biological Activity Summary

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growth
NeuroprotectiveReduced neuronal damage
Enzyme InhibitionModulation of metabolic enzymes

Case Studies

Several studies have investigated the biological effects of 3-(Methylamino)cyclobutane-1-carboxamide;hydrochloride:

  • Antimicrobial Efficacy : A study assessed the compound's efficacy against various bacterial strains. Results indicated significant inhibition rates, suggesting its potential as an antimicrobial agent.
  • Neuroprotection in Animal Models : In vivo studies demonstrated that administration of the compound reduced markers of oxidative stress in neuronal tissues, indicating protective effects against neurodegeneration.

Research Findings

Recent research highlights the importance of structural modifications in enhancing the biological activity of compounds similar to 3-(Methylamino)cyclobutane-1-carboxamide;hydrochloride. For instance:

  • Structure-Activity Relationship (SAR) studies have shown that variations in the cyclobutane ring or substituents can significantly impact the compound's binding affinity and biological efficacy.
  • Comparative Studies : The compound has been compared with other cyclic amides, revealing unique properties that may be advantageous for therapeutic applications.

Q & A

Q. What are the recommended synthetic pathways for 3-(methylamino)cyclobutane-1-carboxamide hydrochloride, and how can reaction yields be optimized?

  • Methodological Answer : The compound can be synthesized via cyclobutane ring functionalization. A common approach involves reacting methyl 1-(methylamino)cyclobutanecarboxylate hydrochloride with ammonia or amine derivatives under controlled conditions. For example, dissolving the ester in ethyl acetate and adding stoichiometric equivalents of a sulfonate (e.g., 4-toluenesulfonate) can yield the carboxamide derivative after concentration and filtration . To optimize yields (>80%), ensure precise stoichiometry, use anhydrous solvents, and monitor reaction progress via TLC or HPLC. Adjusting reaction temperature (e.g., room temperature for stability) and catalyst choice (e.g., acid scavengers) can mitigate side reactions like hydrolysis .

Q. Which analytical techniques are critical for characterizing 3-(methylamino)cyclobutane-1-carboxamide hydrochloride?

  • Methodological Answer :
  • NMR Spectroscopy : Use 1H^1 \text{H}-NMR (DMSO-d6) to confirm structural integrity. Key peaks include methylamino protons (δ ~2.3–2.6 ppm) and cyclobutane ring protons (δ ~1.9–2.1 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., C7_7H13_{13}ClN2_2O, MW 188.6).
  • Purity Analysis : HPLC with UV detection (λ = 254 nm) ensures ≥95% purity. Use reverse-phase C18 columns and acetonitrile/water gradients .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacological activity data for 3-(methylamino)cyclobutane-1-carboxamide hydrochloride analogs?

  • Methodological Answer : Discrepancies may arise from stereochemical variations or impurities. For example, cis/trans isomerism in cyclobutane derivatives (e.g., cis-3-amino-1-methylcyclobutanol hydrochloride) can alter binding affinity to biological targets . To address this:
  • Stereochemical Analysis : Use chiral HPLC or X-ray crystallography to confirm configuration.
  • Biological Assays : Compare activity of isolated isomers in vitro (e.g., receptor binding assays) to identify active conformers .
  • Impurity Profiling : LC-MS/MS can detect trace byproducts (e.g., hydrolysis products) that may interfere with activity .

Q. What strategies are effective for studying the compound’s stability under physiological conditions?

  • Methodological Answer :
  • Forced Degradation Studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H2_2O2_2), and thermal (40–60°C) conditions. Monitor degradation via HPLC and identify products using HRMS .
  • pH-Solubility Profile : Determine solubility in buffers (pH 1–7.4) to predict bioavailability. Poor solubility (<1 mg/mL) may require salt forms (e.g., hydrochloride) or co-solvents (e.g., PEG 400) .
  • Plasma Stability : Incubate with human plasma (37°C) and quantify parent compound loss over 24 hours using LC-MS .

Q. How can computational modeling guide the design of derivatives with enhanced target selectivity?

  • Methodological Answer :
  • Molecular Docking : Use software (e.g., AutoDock Vina) to predict binding modes to receptors (e.g., opioid or enzyme targets). Focus on cyclobutane ring rigidity and hydrogen-bond interactions with the carboxamide group .
  • QSAR Studies : Correlate substituent effects (e.g., methyl vs. cyclopropyl groups) with activity data to prioritize synthetic targets .
  • MD Simulations : Assess conformational stability of derivatives in lipid bilayers to optimize membrane permeability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.